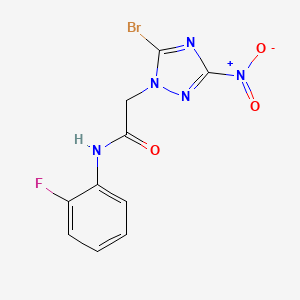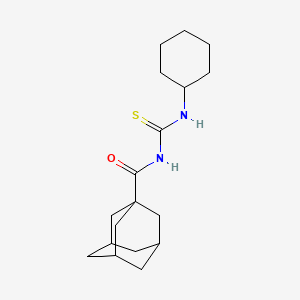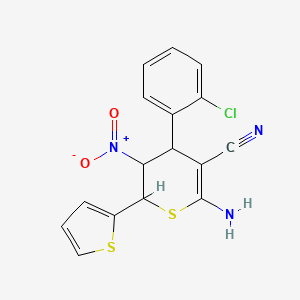![molecular formula C23H17N3O2 B14944656 Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring and a dibenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and dibenzofuran carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group.
N-(2,3-DIMETHYLQUINOXALIN-6-YL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE: A closely related compound with slight variations in the quinoxaline ring.
Uniqueness
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the quinoxaline and dibenzofuran moieties, which confer distinct chemical and biological properties
特性
分子式 |
C23H17N3O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-13-14(2)25-20-12-16(8-9-19(20)24-13)26-23(27)15-7-10-22-18(11-15)17-5-3-4-6-21(17)28-22/h3-12H,1-2H3,(H,26,27) |
InChIキー |
KNZIHZBDUKBYMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)



![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)

![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
